molecular formula C15H22O3 B14838948 5-(Cyclohexyloxy)-2-isopropoxyphenol

5-(Cyclohexyloxy)-2-isopropoxyphenol

Cat. No.: B14838948
M. Wt: 250.33 g/mol
InChI Key: IVWVXSIUGDUGSM-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-isopropoxyphenol is a phenolic derivative featuring a cyclohexyloxy group at position 5 and an isopropoxy substituent at position 2 of the benzene ring. The compound’s dual ether substituents likely influence its solubility, stability, and metabolic pathways compared to simpler phenolic derivatives.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

5-cyclohexyloxy-2-propan-2-yloxyphenol

InChI

InChI=1S/C15H22O3/c1-11(2)17-15-9-8-13(10-14(15)16)18-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3

InChI Key

IVWVXSIUGDUGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-isopropoxyphenol typically involves the reaction of cyclohexanol with 2-isopropoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ethers, esters, or other derivatives.

Scientific Research Applications

5-(Cyclohexyloxy)-2-isopropoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Isopropoxyphenol

Molecular Formula : C₉H₁₂O₂
Key Features :

  • Lacks the cyclohexyloxy group present in the target compound.
  • Acts as a urinary metabolite of the carbamate insecticide propoxur and environmental degradation product .
    Research Findings :
  • Urinary levels in the general population are typically below detection limits (NHANES 1999–2002), but pesticide applicators exhibit elevated concentrations (45–306 µg/g creatinine) .
  • The absence of the cyclohexyloxy group in 2-isopropoxyphenol likely results in faster renal clearance and lower lipophilicity compared to 5-(Cyclohexyloxy)-2-isopropoxyphenol.

Dihydrocapsaicin

Molecular Formula: C₁₈H₂₉NO₃ Key Features:

  • Contains a cyclohexyl group linked via an amide bond and a methoxy substituent .
  • A capsaicin analog with applications in pain research.
    Comparison :
  • However, the latter’s phenolic structure (vs. amide in dihydrocapsaicin) may reduce metabolic stability.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Molecular Formula : C₁₄H₁₂O₃
Key Features :

  • Features diphenyl and hydroxyacetic acid groups, used as a pharmaceutical intermediate .
    Comparison :

Cyclohexyl Methyl Methylphosphonate

Molecular Formula : C₈H₁₇O₃P
Key Features :

  • An organophosphorus compound with a cyclohexyl group and methylphosphonate ester . Comparison:
  • The phosphonate group in this compound confers hydrolytic stability, whereas this compound’s ether linkages may be more susceptible to enzymatic or environmental degradation.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Key Properties/Applications Source
This compound Not provided Cyclohexyloxy (C₅), isopropoxy (C₂) Hypothesized: Moderate lipophilicity, environmental persistence N/A
2-Isopropoxyphenol C₉H₁₂O₂ Isopropoxy (C₂) Urinary metabolite, rapid excretion
Dihydrocapsaicin C₁₈H₂₉NO₃ Cyclohexyl, methoxy, amide Enhanced membrane permeability
Benzilic Acid C₁₄H₁₂O₃ Diphenyl, hydroxyacetic acid Pharmaceutical synthesis
Cyclohexyl Methyl Phosphonate C₈H₁₇O₃P Cyclohexyl, methylphosphonate Hydrolytic stability

Research Findings and Gaps

  • Metabolic Pathways: The cyclohexyloxy group in this compound may slow metabolism compared to 2-isopropoxyphenol, leading to bioaccumulation risks .
  • Environmental Persistence : Structural analogs like cyclohexyl methyl phosphonate exhibit resistance to hydrolysis, suggesting similar stability in the target compound .
  • Toxicity Data: No direct toxicological studies on this compound are available.

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